molecular formula C14H18N2S B14573905 (2Z)-N-(2,6-Diethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine CAS No. 61676-91-3

(2Z)-N-(2,6-Diethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine

Cat. No.: B14573905
CAS No.: 61676-91-3
M. Wt: 246.37 g/mol
InChI Key: OIGUQFLHXQTLTI-UHFFFAOYSA-N
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Description

(2Z)-N-(2,6-Diethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a diethylphenyl group and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,6-Diethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 2,6-diethylphenylamine with a thiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,6-Diethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,6-Diethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with varying substituents on the thiazole ring or phenyl group. Examples include:

  • (2Z)-N-(2,6-Dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine
  • (2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine

Uniqueness

The uniqueness of (2Z)-N-(2,6-Diethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine lies in its specific substituents, which may confer distinct chemical and biological properties compared to other thiazole derivatives

Properties

CAS No.

61676-91-3

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-3-methyl-1,3-thiazol-2-imine

InChI

InChI=1S/C14H18N2S/c1-4-11-7-6-8-12(5-2)13(11)15-14-16(3)9-10-17-14/h6-10H,4-5H2,1-3H3

InChI Key

OIGUQFLHXQTLTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C2N(C=CS2)C

Origin of Product

United States

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